ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(4-methylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-13-9(12)4-5-11-7-8(2)6-10-11/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCXECMIPPLVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-methyl-1H-pyrazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate
- Molecular Formula : C₉H₁₄N₂O₂
- Molecular Weight : 182.22 g/mol
The compound features a pyrazole ring, which is known for its diverse biological activities and is a common motif in pharmaceuticals.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects, including:
- Anticancer Properties : Studies have shown that compounds with pyrazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound can inhibit the growth of specific cancer cells through mechanisms that may involve apoptosis induction or cell cycle arrest.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions enhances its utility in synthetic chemistry:
- Substitution Reactions : The pyrazole ring can be modified through nucleophilic substitutions, allowing for the introduction of different functional groups.
- Oxidation and Reduction : this compound can participate in oxidation and reduction reactions, enabling the formation of derivatives with altered properties.
Comparison of Biological Activities
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | Moderate | Potential | Under investigation for specific targets |
| Ethyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoate | High | Low | Known for stronger anticancer effects |
| Ethyl 3-(4-bromo-5-methyl-1H-pyrazol-1-y)propanoate | Low | Moderate | Less studied compared to others |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in breast cancer cells, suggesting a mechanism involving apoptosis.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, particularly against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
a. Methyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoate
- Structure : Replaces the 4-methyl group with iodine.
- Formula : C₇H₉IN₂O₂; MW : 272.07 g/mol.
- This substitution is advantageous in radiopharmaceuticals or catalysis but may reduce stability due to weaker C–I bonds compared to C–CH₃ .
b. Methyl 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoate
- Structure: Features a 4-chloro substituent and an additional methyl group on the propanoate chain.
- Formula : C₈H₁₁ClN₂O₂; MW : 202.64 g/mol.
- Key Differences: The chloro group increases electrophilicity, favoring nucleophilic substitution reactions.
Heterocycle Replacement: Triazole Derivatives
a. Ethyl 3-[4-Chloromethyl-1H-1,2,3-triazol-1-yl]propanoate
- Structure : Pyrazole replaced by a 1,2,3-triazole ring with a chloromethyl substituent.
- Formula : C₈H₁₂ClN₃O₂; MW : 217.65 g/mol.
- Key Differences: The triazole ring enhances aromaticity and hydrogen-bond acceptor capacity.
b. Ethyl 3-[4-Methanesulfonylmethyl-1H-1,2,3-triazol-1-yl]propanoate
- Structure : Includes a sulfonylmethyl group on the triazole.
- Formula : C₉H₁₅N₃O₄S; MW : 261.30 g/mol.
- Key Differences : The sulfonyl group increases hydrophilicity and oxidative stability, making this derivative suitable for aqueous-phase reactions .
Functional Group Modifications
a. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide
b. Ethyl 1-Benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
- Structure : Incorporates benzyl and 4-methylphenyl substituents on the pyrazole.
- Formula : C₂₁H₂₂N₂O₂; MW : 334.41 g/mol.
Comparative Data Table
Biological Activity
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 182.23 g/mol. The structure features a pyrazole ring, which is known for its pharmacological significance.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby inhibiting their activity. This mechanism is crucial for its potential anti-inflammatory and antimicrobial effects.
- Receptor Modulation : It can also interact with receptors, modulating their signaling pathways. This interaction can influence various biological processes, including cell proliferation and immune responses.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have indicated that it exhibits significant antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
| Pseudomonas aeruginosa | 128 µg/mL | Low |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects. Its mechanism involves the inhibition of pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant Acinetobacter baumannii. The results demonstrated that the compound significantly enhanced the effectiveness of conventional antibiotics, suggesting its potential as an antibiotic adjuvant .
Study on Enzyme Inhibition
In another investigation focused on enzyme inhibition, this compound was found to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The compound's ability to reduce COX activity indicates its potential application in pain management and anti-inflammatory therapies .
Q & A
Q. What are the established synthetic routes for ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate, and which characterization techniques are critical for confirming its structure?
The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like ethyl 3-(4-(((tert-butyldimethylsilyl)oxy)methyl)-1H-imidazol-2-yl)propanoate can undergo deprotection and functionalization to yield the target molecule . Characterization relies on NMR (¹H, ¹³C) to confirm regiochemistry and purity, while X-ray crystallography (e.g., using SHELX software) resolves stereochemical ambiguities . Mass spectrometry (LC-MS) validates molecular weight, with fragmentation patterns aiding in structural elucidation .
Q. How should researchers handle and store this compound to ensure stability during experiments?
The compound is stable under recommended storage conditions (-20°C in airtight, light-resistant containers). Use chemical-resistant gloves (nitrile) and lab coats to prevent dermal exposure. For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95/P1 filters) in poorly ventilated areas. Avoid aqueous environments to prevent hydrolysis, and dispose of waste via approved chemical disposal protocols .
Q. What are the key considerations in designing a reaction pathway to minimize by-products during synthesis?
Optimize reaction stoichiometry and catalysts to suppress side reactions. For instance, using triethylamine as a base in ethanol reduces competing ester hydrolysis . Monitor reaction progress via TLC or HPLC to isolate intermediates early. Purification via silica gel chromatography or recrystallization improves yield and purity .
Advanced Research Questions
Q. What methodologies are recommended for resolving discrepancies in spectroscopic data (e.g., NMR, LC-MS) during characterization?
Cross-validate data using complementary techniques. For example, ambiguous ¹H-NMR peaks (e.g., overlapping pyrazole ring protons) can be resolved via 2D COSY or NOESY experiments . LC-MS/MS fragmentation patterns help distinguish isobaric impurities. If crystallographic data conflict with spectroscopic results, refine the structure using SHELXL, leveraging high-resolution data (R-factor < 5%) to adjust bond lengths/angles .
Q. How can crystallographic data be optimized for this compound derivatives using software like SHELX?
Collect high-resolution diffraction data (≤ 0.8 Å) at low temperatures (100 K) to minimize thermal motion artifacts. Use SHELXD for phase determination and SHELXL for refinement, applying restraints for disordered moieties (e.g., ethyl ester groups). Validate hydrogen bonding and π-π stacking interactions via PLATON to ensure structural accuracy .
Q. What strategies can be employed to analyze the electronic effects of the 4-methyl group on the pyrazole ring in modulating reactivity?
Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution and frontier molecular orbitals. Compare reaction kinetics of the 4-methyl derivative with unsubstituted analogs in nucleophilic substitution or cyclization reactions. Spectroscopic shifts in IR (C=N stretching) and ¹³C-NMR (pyrazole carbons) provide experimental validation of electronic effects .
Q. How can researchers address contradictions in biological activity data for pyrazole derivatives, such as antibacterial efficacy?
Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth) to minimize variability. Use isogenic bacterial strains to isolate structure-activity relationships. If discrepancies persist, evaluate compound stability under assay conditions (e.g., ester hydrolysis in aqueous media) via LC-MS .
Methodological Notes
- SHELX Workflow : Preprocess data with XPREP, solve phases via dual-space methods (SHELXD), and refine with SHELXL using Hirshfeld rigid-bond restraints .
- Safety Protocols : Refer to OSHA guidelines for handling pyrazole derivatives, including emergency eyewash stations and neutralization protocols for spills .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
